3-Chloro-1,1,1,2,2,3-hexafluoropropane
Overview
Description
3-Chloro-1,1,1,2,2,3-hexafluoropropane is a halogenated derivative of propane, characterized by the presence of chlorine and fluorine atoms. Its molecular formula is C₃HClF₆, and it has a molecular weight of 186.48 g/mol . This compound is known for its use as a refrigerant and its role in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1,1,1,2,2,3-hexafluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,1,1,2,2,3-hexafluoropropane with chlorine gas under controlled conditions . The reaction typically requires a catalyst, such as iron or aluminum chloride, and is conducted at elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1,1,2,2,3-hexafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more highly oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of 3-iodo-1,1,1,2,2,3-hexafluoropropane.
Reduction: Formation of 1,1,1,2,2,3-hexafluoropropane.
Oxidation: Formation of 3-chloro-1,1,1,2,2,3-hexafluoropropanol.
Scientific Research Applications
3-Chloro-1,1,1,2,2,3-hexafluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in studies involving halogenated compounds and their biological effects.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: Utilized as a refrigerant and in the production of other fluorinated compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1,1,2,2,3-hexafluoropropane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can disrupt biological membranes and proteins, leading to various biochemical effects. Its fluorine atoms contribute to its high electronegativity and reactivity, making it a potent agent in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoropropane: Similar in structure but lacks the chlorine atom.
1,1,1,2,2,3-Hexafluoropropane: Another fluorinated derivative with different halogenation patterns.
1-Chloro-1,1,2,2,3,3-hexafluoropropane: Contains additional chlorine atoms, leading to different reactivity.
Uniqueness
3-Chloro-1,1,1,2,2,3-hexafluoropropane is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and fluorine atoms makes it highly reactive and suitable for various industrial and research applications .
Properties
IUPAC Name |
3-chloro-1,1,1,2,2,3-hexafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF6/c4-1(5)2(6,7)3(8,9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFSJRPTJJPPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455371 | |
Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422-57-1 | |
Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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